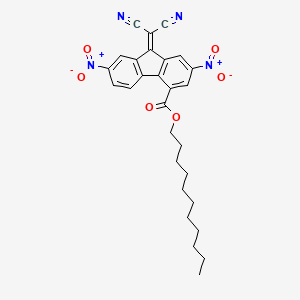

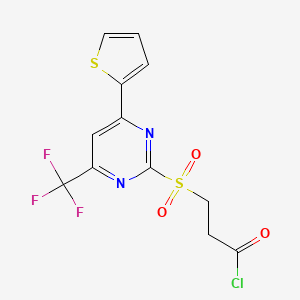

![molecular formula C24H17N3O5 B2835562 4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862808-27-3](/img/structure/B2835562.png)

4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

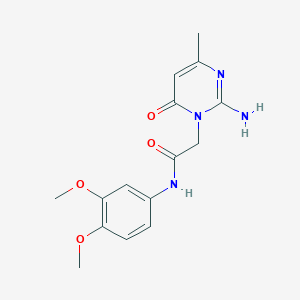

The compound contains several functional groups, including a benzoyl group, a 1,3,4-oxadiazole ring, and a 2,3-dihydro-1,4-benzodioxin ring . Compounds containing these groups are often studied for their potential biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like IR, NMR, and MS spectroscopy are often used to determine the structure of a compound .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the benzoyl group might undergo reactions typical of carbonyl compounds, while the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Aplicaciones Científicas De Investigación

Antioxidant Activity

Benzamides, including the compound , have been found to exhibit significant antioxidant activity . They can act as free radical scavengers and metal chelating agents . This makes them potentially useful in combating oxidative stress-related diseases.

Antibacterial Activity

Benzamides have shown promising antibacterial properties . They have been found to inhibit the growth of both gram-positive and gram-negative bacteria . This suggests potential applications in the development of new antibacterial drugs.

Antiviral Activity

Some benzamides have demonstrated substantial antiviral activity . This suggests that they could be used in the development of antiviral drugs.

Anti-inflammatory Activity

Benzamides have been found to exhibit anti-inflammatory properties . This could make them useful in the treatment of inflammatory diseases.

Anticancer Activity

Benzamides have been widely used in the treatment of cancer . They have shown potential as anti-tumor agents .

Industrial Applications

Amide compounds, including benzamides, are used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture .

Enzymatic Synthesis

Chiral motifs of 2,3-dihydro-1,4 benzodioxane, which is a part of the compound , are extensively utilized in diverse medicinal substances and bioactive natural compounds . They exhibit significant biological activities and are used in enzymatic synthesis .

Drug Discovery

Amide compounds have been used in drug discovery . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Mecanismo De Acción

Target of Action

The primary targets of 4-Benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide are bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are pathogenic and can cause various infections in humans.

Mode of Action

The compound interacts with these bacterial strains by inhibiting their biofilm formation . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances. By inhibiting biofilm formation, the compound prevents the bacteria from establishing persistent and resistant colonies, thereby making them more susceptible to antibacterial treatment .

Biochemical Pathways

It is known that the compound’s antibacterial activity is related to its ability to inhibit biofilm formation . This suggests that it may interfere with the signaling pathways that regulate biofilm formation and maintenance in bacteria.

Pharmacokinetics

Based on its structural similarity to other sulfonamide and benzodioxane compounds, it can be hypothesized that it may have good absorption and distribution characteristics, moderate metabolism, and efficient excretion . These properties could contribute to its bioavailability and efficacy as an antibacterial agent.

Result of Action

The result of the compound’s action is the inhibition of biofilm formation in E. coli and B. subtilis, leading to a reduction in their pathogenicity . This makes the bacteria more susceptible to antibacterial treatment and can help in the management of bacterial infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s stability and efficacy. Additionally, the pH and temperature of the environment can also impact the compound’s activity .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O5/c28-21(15-4-2-1-3-5-15)16-6-8-17(9-7-16)22(29)25-24-27-26-23(32-24)18-10-11-19-20(14-18)31-13-12-30-19/h1-11,14H,12-13H2,(H,25,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVAOFQTMWJHTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

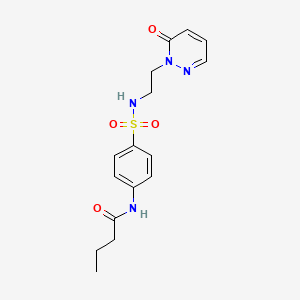

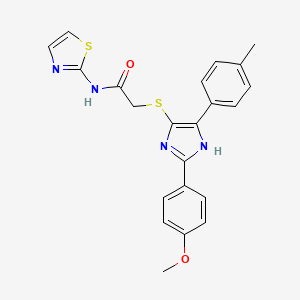

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2835482.png)

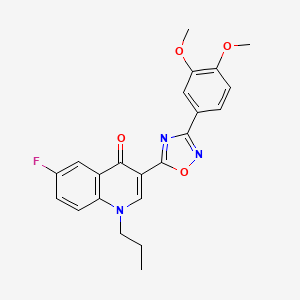

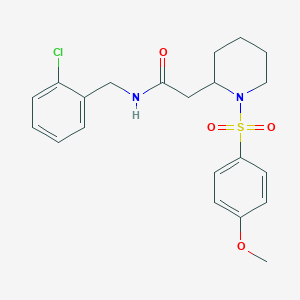

![(E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2835486.png)

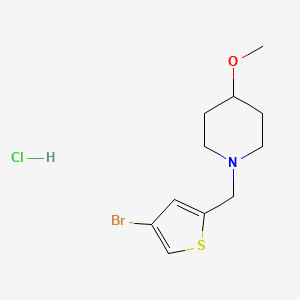

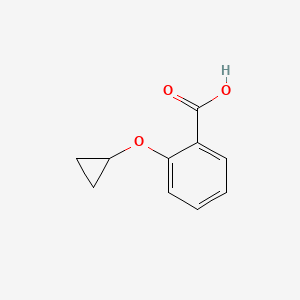

![2-[[4-[2-(3,4-Dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2835489.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2835493.png)

![N-(3-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2835495.png)